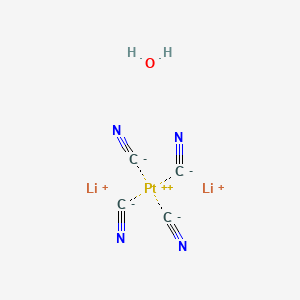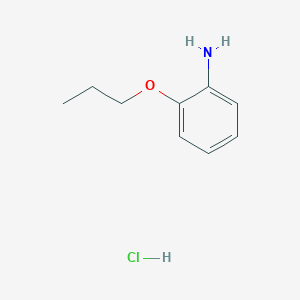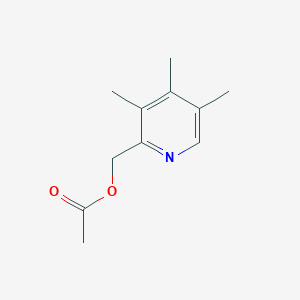
(1-Methoxy-4-methylcyclohexyl)methanamine
Übersicht
Beschreibung
(1-Methoxy-4-methylcyclohexyl)methanamine, also known as methoxymethylcyclohexylamine (MMCA), is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of industry and research. It has the molecular formula C9H19NO .
Molecular Structure Analysis
The molecular structure of (1-Methoxy-4-methylcyclohexyl)methanamine can be represented by the InChI string:InChI=1S/C9H19NO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7,10H2,1-2H3 . This compound has a molecular weight of 157.25 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of (1-Methoxy-4-methylcyclohexyl)methanamine include a molecular weight of 157.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 157.146664230 g/mol . The compound has a topological polar surface area of 35.2 Ų and a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrices
A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including compounds structurally related to (1-Methoxy-4-methylcyclohexyl)methanamine, using various analytical techniques. They developed a robust method for qualitative and quantitative analysis of these compounds in biological fluids, highlighting the importance of such compounds in forensic toxicology and analytical chemistry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Analytical Characterizations
Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a category to which (1-Methoxy-4-methylcyclohexyl)methanamine belongs. Their research provides insights into the structural nuances of these compounds, aiding in the identification of newly emerging substances of abuse. This study underscores the relevance of these compounds in the development of new psychoactive substances and their legislative and forensic challenges (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Antimicrobial Activities
Research by Thomas, Adhikari, and Shetty (2010) explored the synthesis of derivatives of a compound structurally similar to (1-Methoxy-4-methylcyclohexyl)methanamine and evaluated their antimicrobial activities. This study indicates potential biomedical applications of these compounds, particularly in developing new antibacterial and antifungal agents (Thomas, Adhikari, & Shetty, 2010).
Antidepressant Potential
A review by Zawilska (2014) on methoxetamine, a compound related to (1-Methoxy-4-methylcyclohexyl)methanamine, discussed its recreational use and potential adverse effects. Importantly, it highlighted the need for research into the short- and long-term effects of such compounds, including their interaction with other drugs and potential therapeutic applications, such as rapid-acting antidepressants (Zawilska, 2014).
Asymmetric Arylation and Synthesis
Research by Yang and Xu (2010) presented a method for preparing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, indicating the utility of (1-Methoxy-4-methylcyclohexyl)methanamine analogs in asymmetric synthesis and potentially in the development of new pharmaceuticals (Yang & Xu, 2010).
Eigenschaften
IUPAC Name |
(1-methoxy-4-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGKWPQTLNKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276025 | |
| Record name | 1-Methoxy-4-methylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326487-99-4 | |
| Record name | 1-Methoxy-4-methylcyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326487-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-4-methylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Europium;(Z)-3-hydroxy-1,3-bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]prop-2-en-1-one](/img/structure/B1644126.png)
![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)






